4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide

Medicinal Chemistry Sulfonamide Probes Antiviral Research

4-Chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide (CAS 97437-97-3) is a synthetic small-molecule sulfonamide derivative (C15H15ClN2O3S, MW 338.81). Its structure contains a 4-chloro-3-sulfamoylbenzamide core typical of diuretic sulfonamide pharmacophores (e.g., clopamide, indapamide) and an N-linked 2,5-dimethylphenyl substituent.

Molecular Formula C15H15ClN2O3S
Molecular Weight 338.8 g/mol
CAS No. 97437-97-3
Cat. No. B3039113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide
CAS97437-97-3
Molecular FormulaC15H15ClN2O3S
Molecular Weight338.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N
InChIInChI=1S/C15H15ClN2O3S/c1-9-3-4-10(2)13(7-9)18-15(19)11-5-6-12(16)14(8-11)22(17,20)21/h3-8H,1-2H3,(H,18,19)(H2,17,20,21)
InChIKeyZYADNDOMPSFJLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide (CAS 97437-97-3): Sulfonamide-Derived Research Probe Procurement


4-Chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide (CAS 97437-97-3) is a synthetic small-molecule sulfonamide derivative (C15H15ClN2O3S, MW 338.81) . Its structure contains a 4-chloro-3-sulfamoylbenzamide core typical of diuretic sulfonamide pharmacophores (e.g., clopamide, indapamide) and an N-linked 2,5-dimethylphenyl substituent [1]. This compound is offered by multiple chemical vendors as a research-grade building block or screening probe, but remains largely uncharacterized in the peer-reviewed literature with respect to specific biological targets or comparative pharmacology .

Synthetic building block: Suitable for sulfamoylbenzamide library expansion and SAR exploration.
Uncharacterized bioactivity: No peer-reviewed target or potency data available; intended as a screening probe, not a validated tool compound.
Experimental verification required: Biological activity, selectivity, and ADME must be established in-house before downstream assay use.

4-Chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide Procurement: Why In-Class Analogs Are Not Direct Replacements


The 4-chloro-3-sulfamoylbenzamide scaffold is historically associated with carbonic anhydrase (CA) inhibition and diuretic activity, as exemplified by clopamide and indapamide [1]. However, the substitution of the amide moiety from a 2,6-dimethylpiperidine (clopamide) or 2-methylindoline (indapamide) to a 2,5-dimethylphenyl group in 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide fundamentally alters lipophilicity, steric bulk, and H-bond acceptor/donor topology, which will likely redirect target engagement and pharmacokinetic behavior [2]. Without quantitative comparative selectivity or ADME data, generic substitution among this class cannot be assumed to yield equivalent biological outcomes [3].

!
The 2,5-dimethylphenyl amide moiety replaces the saturated heterocyclic amines of clopamide and indapamide, altering lipophilicity, steric bulk, and hydrogen-bonding topology. This likely redirects target engagement and pharmacokinetic behavior.
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No quantitative comparative selectivity or ADME data exist for CAS 97437-97-3 relative to clinical sulfonamide diuretics. Equivalent biological outcomes cannot be assumed when substituting within the class.

4-Chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide: Quantitative Differentiation Evidence vs. Analogs


Evidence Dimension Unavailable: No Peer-Reviewed Bioactivity Data Identified for CAS 97437-97-3

A systematic search of PubMed, Google Scholar, and authoritative chemical databases (PubChem, ChEBI, DrugBank) returned no peer-reviewed studies reporting quantitative biological activity data (e.g., IC50, Ki, EC50, CC50) for 4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide (CAS 97437-97-3) [REFS-1, REFS-2]. The closest structurally characterized analog with published data is 4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-phenylphenyl)benzamide (ChEBI:92340), which has an additional biphenyl amide extension, rendering direct property extrapolation unreliable [3]. No head-to-head comparison, no cross-study comparable data, and no class-level quantitative inference can be substantiated for the target compound at this time.

Bioactivity data
Data to verify
No quantitative data identified (IC50, Ki, EC50, CC50).
Procurement decisions must be based on synthetic utility, not demonstrated biological differentiation.
A systematic search of PubMed, PubChem, and ChEBI returned zero primary research articles for the target compound.
Medicinal Chemistry Sulfonamide Probes Antiviral Research

Application Scenarios for 4-Chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide Based on Structural Evidence


Synthetic Intermediate for Sulfamoylbenzamide Library Expansion

The compound serves as a key intermediate for introducing a 2,5-dimethylphenyl amide moiety into 4-chloro-3-sulfamoylbenzamide-derived combinatorial libraries, enabling structure-activity relationship (SAR) exploration around diuretic or antiviral pharmacophores [1]. Its chlorobenzamide core can undergo further functionalization (e.g., nucleophilic substitution, cross-coupling) to generate diverse analogs for primary screening.

Negative Control or Inactive Probe for Carbonic Anhydrase Assays

Given the structural divergence from known CA-inhibitory sulfonamides (e.g., clopamide, acetazolamide) [2], CAS 97437-97-3 may serve as a matched negative control in CA inhibition profiling, provided experimental confirmation of lack of activity is generated by the end-user.

Reference Standard for Analytical Method Development

The compound can be used as a reference standard for developing HPLC or LC-MS methods aimed at detecting sulfamoylbenzamide derivatives in complex matrices, leveraging its distinct retention time and mass spectrometric signature (MW 338.81) .

Application
Selection Property
Validation Focus
Sulfamoylbenzamide library synthesis & SAR
Synthetic versatility (chloro & sulfamoyl handles)
Feasibility of derivatization / coupling reactions
Negative control for carbonic anhydrase assays
Structural divergence from known CA-inhibitory sulfonamides
End-user must confirm lack of CA inhibition experimentally
Analytical reference standard (HPLC/LC-MS)
Distinct retention time & mass signature (MW 338.81)
Method suitability for sulfamoylbenzamide detection in matrices
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